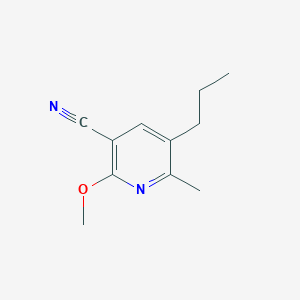
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a methoxy group, a methyl group, and a propyl group attached to the pyridine ring, along with a cyano group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions starting from simpler pyridine derivatives. One common approach is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, and ammonia in the presence of a catalyst. Another method is the Hantzsch pyridine synthesis , which uses β-ketoesters, ammonia, and α-haloketones.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced catalysts and optimized reaction parameters helps achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to a primary amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can yield pyridine N-oxide derivatives.
Reduction: Reduction can produce 2-Methoxy-6-methyl-5-propylpyridine-3-amine.
Substitution: Substitution reactions can lead to various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological systems and interactions with various biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
2-Methoxy-5-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.
6-Methyl-5-propylpyridine-3-carbonitrile: Similar structure but lacks the methoxy group.
2-Methoxy-6-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.
Uniqueness: 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile is unique due to the combination of its methoxy, methyl, and propyl groups, which can influence its chemical reactivity and biological activity differently compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-methoxy-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O/c1-4-5-9-6-10(7-12)11(14-3)13-8(9)2/h6H,4-5H2,1-3H3 |
Clé InChI |
MDLJXSGSPXBIFP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(N=C1C)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


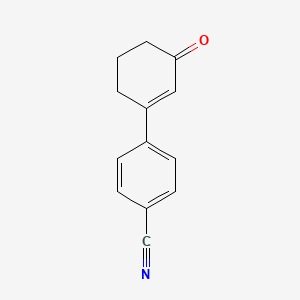
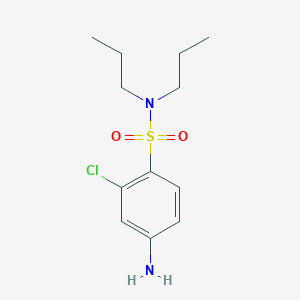
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
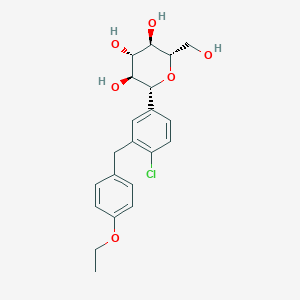
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)

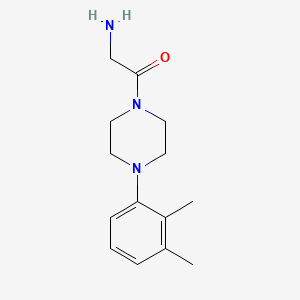
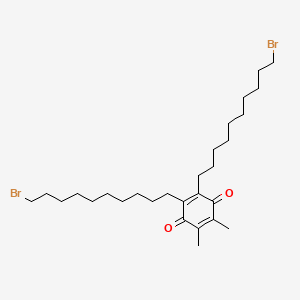

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
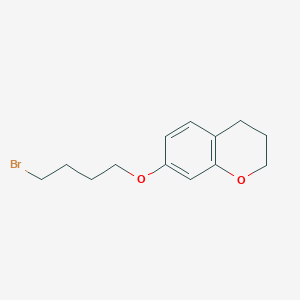

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
